molecular formula C15H14N2O2 B14004280 2-Oxo-N-(quinolin-8-yl)cyclopentane-1-carboxamide CAS No. 66262-71-3

2-Oxo-N-(quinolin-8-yl)cyclopentane-1-carboxamide

Cat. No.: B14004280
CAS No.: 66262-71-3
M. Wt: 254.28 g/mol
InChI Key: NWBJHXNHWLDHFE-UHFFFAOYSA-N
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Description

2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide typically involves the reaction of quinoline derivatives with cyclopentanone and carboxamide groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentane ring and carboxamide group differentiate it from other quinoline derivatives, making it a valuable compound for research and development .

Properties

CAS No.

66262-71-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-oxo-N-quinolin-8-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C15H14N2O2/c18-13-8-2-6-11(13)15(19)17-12-7-1-4-10-5-3-9-16-14(10)12/h1,3-5,7,9,11H,2,6,8H2,(H,17,19)

InChI Key

NWBJHXNHWLDHFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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